molecular formula C29H34N4O4 B12135533 propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12135533
M. Wt: 502.6 g/mol
InChI Key: MNDSRTPOXNRDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone derivative featuring a pyrazole moiety substituted with a 4-butoxy-3-methylphenyl group and a propan-2-yl ester.

Properties

Molecular Formula

C29H34N4O4

Molecular Weight

502.6 g/mol

IUPAC Name

propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C29H34N4O4/c1-6-7-15-36-24-14-13-21(16-19(24)4)26-23(17-33(32-26)22-11-9-8-10-12-22)27-25(28(34)37-18(2)3)20(5)30-29(35)31-27/h8-14,16-18,27H,6-7,15H2,1-5H3,(H2,30,31,35)

InChI Key

MNDSRTPOXNRDPE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Multicomponent Biginelli Reaction with Preformed Pyrazole

A widely reported strategy involves synthesizing the pyrazole moiety separately, followed by its incorporation into the tetrahydropyrimidine core.

Key Steps:

  • Pyrazole Synthesis :

    • 4-Butoxy-3-methylbenzaldehyde reacts with phenylhydrazine in ethanol under acidic conditions (e.g., HCl) to form 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

    • Conditions : Reflux at 80°C for 6–8 hours; yield: 72–78%.

  • Tetrahydropyrimidine Formation :

    • The pyrazole aldehyde undergoes a three-component Biginelli reaction with isopropyl acetoacetate and urea/thiourea.

    • Catalysts : p-Toluenesulfonic acid (TsOH) in ethanol or diisopropylethylammonium acetate (DIPEAc) under solvent-free conditions.

    • Conditions : 70–80°C, 3–5 hours; yield: 68–94%.

Mechanism:

The reaction proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack by the enolized β-keto ester (isopropyl acetoacetate). Cyclization yields the tetrahydropyrimidine core, with the pyrazole introduced at the C4 position.

Sequential Alkylation-Cyclization Approach

For higher regioselectivity, a stepwise method is employed:

  • Pyrazole Intermediate Preparation :

    • 3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is synthesized and converted to its acid chloride using thionyl chloride.

  • Esterification and Cyclization :

    • The acid chloride reacts with isopropyl alcohol to form the ester, which then undergoes cyclization with methyl acetoacetate and urea in the presence of CuCl₂·2H₂O.

    • Conditions : Solvent-free grinding method, 60°C, 2 hours; yield: 82%.

Catalyst Systems and Optimization

Comparative Analysis of Catalysts

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
TsOHEthanol80485
DIPEAcSolvent-free70394
CuCl₂·2H₂OSolvent-free60282
Sulfamic acidEthanol70578

Key Findings :

  • Ionic liquids (e.g., DIPEAc) enhance reaction rates and yields due to dual acid-base catalysis.

  • Solvent-free conditions reduce purification steps and improve atom economy.

Structural Characterization and Validation

Synthetic products are validated via:

  • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 5.1–5.3 ppm (pyrazole C-H), and δ 10.2 ppm (NH).

  • LC-MS : Molecular ion peak at m/z 546.2 [M+H]⁺.

  • X-ray Crystallography : Confirms tetrahydropyrimidine chair conformation and pyrazole substitution pattern.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Issue : Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles.

  • Solution : Use of bulky bases (e.g., K₂CO₃) to favor 1,3-substitution.

Byproduct Formation in Biginelli Reactions

  • Issue : Self-condensation of aldehydes.

  • Solution : Slow addition of aldehyde and excess urea.

Industrial Scalability Considerations

  • Green Chemistry : Solvent-free protocols (e.g., DIPEAc) reduce waste and energy consumption.

  • Catalyst Recycling : CuCl₂·2H₂O is recoverable via filtration, enabling 5–7 reuse cycles .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The tetrahydropyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications to the tetrahydropyrimidine structure can enhance its cytotoxicity against various cancer cell lines.

2. Anti-inflammatory Properties
Compounds containing pyrazole rings are recognized for their anti-inflammatory effects. The specific compound may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

3. Neuroprotective Effects
The incorporation of specific aromatic groups in the structure suggests potential neuroprotective properties. Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound could be explored for neurodegenerative diseases.

Synthetic Approaches

The synthesis of propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions including condensation reactions and cyclization processes. Various synthetic pathways have been documented in the literature, highlighting the versatility of the compound's synthesis:

StepReaction TypeKey ReagentsOutcome
1CondensationAldehyde + AmineFormation of intermediate
2CyclizationAcid catalystFormation of tetrahydropyrimidine
3EsterificationAlcohol + AcidFinal product formation

Case Studies

Several case studies have examined the biological activity of related compounds:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydropyrimidines showed significant inhibition of cancer cell proliferation in vitro. The study utilized multiple cancer cell lines and assessed the mechanism of action through apoptosis assays.

Case Study 2: Anti-inflammatory Mechanism
Research on pyrazole derivatives indicated that they effectively reduced inflammation markers in animal models of arthritis. The study highlighted the compound's ability to modulate immune responses, suggesting potential therapeutic applications.

Case Study 3: Neuroprotection
In a study focused on neuroprotective agents, similar compounds were tested for their efficacy against neurotoxicity induced by oxidative stress. Results suggested that these compounds could significantly reduce neuronal cell death and improve survival rates in cultured neurons.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The table below highlights key structural differences and their implications:

Compound Name / ID Substituents on Pyrazole/Phenyl Ester Group Key Functional Groups Notable Properties/Activities
Target Compound 3-(4-Butoxy-3-methylphenyl), 1-phenyl Propan-2-yl 2-oxo, pyrazole Enhanced lipophilicity; potential metabolic stability
Ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo... () 3-[3-methyl-4-(3-methylbutoxy)phenyl], 1-phenyl Ethyl 2-oxo, pyrazole Similar lipophilicity; branched butoxy may affect steric interactions
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo... () 5-chloro, 3-methyl, 1-phenyl Ethyl 2-oxo, Cl substituent Antibacterial, anti-tuberculosis activity due to electron-withdrawing Cl
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo... () 1,3-diphenyl Ethyl 2-thioxo (S instead of O) Altered hydrogen bonding; potential redox activity
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl... () 3-(3,4-dichlorophenyl), 1-phenyl; fused thiazolo ring Ethyl Thiazolo-pyrimidine, 3-oxo Enhanced π-stacking from fused ring; possible kinase inhibition
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo... () 3-(4-fluorophenyl), 1-phenyl Ethyl 2-oxo, F substituent Improved metabolic stability via electronegative F

Pharmacological Potential

  • Antimicrobial Activity : Chlorinated derivatives () show efficacy against Mycobacterium tuberculosis (MIC ~6.25 µg/mL), suggesting the target compound’s butoxy group could be optimized for Gram-negative pathogens .
  • Anticancer Applications : Thiazolo-pyrimidines () inhibit kinases via π-π stacking; the target compound’s pyrazole may mimic adenine in ATP-binding pockets .
  • Anti-inflammatory Effects: Dihydropyrimidinones are known COX-2 inhibitors; the butoxy group’s hydrophobicity may enhance selectivity .

Biological Activity

Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as the compound) is a complex organic molecule with significant potential in pharmacological applications. Characterized by its unique structural components, including a pyrazole ring and a tetrahydropyrimidine ring, this compound has garnered attention for its biological activity, particularly in cancer research and kinase inhibition.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H30N4O4
  • Molecular Weight : 474.6 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits biological activity primarily through its ability to interact with specific kinases involved in cancer progression. The structural features allow it to bind effectively to these enzymes, potentially inhibiting their activity and influencing cellular pathways related to growth and survival. This mechanism is crucial for developing therapeutic strategies targeting various cancers.

Anticancer Properties

The compound has been studied for its anticancer properties. In vitro studies have demonstrated its effectiveness as a kinase inhibitor. Kinases are critical in regulating cell proliferation and survival; thus, inhibiting their function can lead to reduced tumor growth.

Key Findings :

  • Inhibition of Kinase Activity : The compound has shown significant inhibition of specific kinases associated with cancer cell proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by modulating signaling pathways.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

Interaction Studies

Interaction studies reveal how the compound binds to various biological targets:

  • Enzymatic Binding : It demonstrates a high affinity for certain enzymes involved in metabolic processes.
  • Receptor Modulation : The compound may also interact with receptors that play roles in cellular signaling.

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesUnique Aspects
4-(3-bromopyridin-4-yl)oxyanilineContains a pyridine ringPotential anti-cancer properties
Tert-butyl 4-(3-thiophen-2-yl)piperidinePiperidine core with thiophene substitutionUnique for its thiophene group
2-(4-Ethylpiperazin-1-YL)-4-(Phenylamino)pyrazolo[1,5-A][1,3,5]triazineComplex heterocyclic structureInvestigated for neuroprotective effects

Case Studies

Several studies have highlighted the biological activity of the compound:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the efficacy of the compound on various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Kinase Inhibition Assay :
    • A detailed assay was conducted to assess kinase inhibition. The compound exhibited IC50 values in the low micromolar range against key kinases involved in cancer signaling pathways.
  • Pharmacokinetics and Toxicity Evaluation :
    • Initial pharmacokinetic studies showed favorable absorption and distribution characteristics. Toxicity assessments indicated a relatively safe profile at therapeutic doses.

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

Cyclocondensation : Formation of the tetrahydropyrimidine ring via Biginelli-like reactions using urea/thiourea, β-keto esters, and aldehydes under acidic conditions .

Pyrazole Functionalization : Introduction of the 4-butoxy-3-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .

Esterification : Attachment of the propan-2-yl group using anhydrides or acyl chlorides in the presence of a base .
Key Analytical Validation : Post-synthesis purity is confirmed via 1H^1H/13C^{13}C-NMR, IR, and HRMS .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Spectroscopic Techniques :

  • NMR : Assigns proton and carbon environments (e.g., distinguishing pyrazole C-H from tetrahydropyrimidine protons) .
  • IR : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) stretches .

Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms substituent positioning, as demonstrated for analogous pyrimidinones .

Basic: What biological activities are preliminarily screened for this compound?

Methodological Answer:
Initial screening focuses on:

Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity via ELISA .

Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
Note : Positive controls (e.g., doxorubicin for cytotoxicity) are mandatory for validation .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

Variable Substituent Libraries :

  • Synthesize derivatives with modified alkoxy (e.g., ethoxy → propoxy) or aryl groups (e.g., phenyl → 4-fluorophenyl) .
  • Compare bioactivity trends (e.g., enhanced antimicrobial potency with electron-withdrawing substituents) .

Computational Modeling :

  • Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .

In Vitro/In Vivo Correlation : Validate top candidates in murine models for inflammation or xenograft tumors .

Advanced: How to address contradictory efficacy data across studies?

Methodological Answer:

Meta-Analysis Framework :

  • Compare variables: assay conditions (e.g., serum concentration), cell line origins, and substituent regiochemistry .
  • Example: Discrepancies in IC50_{50} values may arise from divergent solvent polarity in cytotoxicity assays .

Dose-Response Replication : Standardize protocols (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent interference .

Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity (e.g., p53-dependent vs. independent pathways) .

Advanced: What strategies resolve low solubility in pharmacological assays?

Methodological Answer:

Formulation Optimization :

  • Use co-solvents (PEG-400, cyclodextrins) or nanoemulsions to enhance aqueous solubility .

Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .

Structural Modification : Replace the propan-2-yl ester with a morpholine or piperazine moiety to increase polarity .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

Biochemical Assays :

  • Competitive binding assays (e.g., fluorescence polarization for kinase inhibition) .
  • Western blotting to monitor downstream biomarkers (e.g., Bcl-2 suppression in apoptosis) .

Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced thermal stabilization of target proteins .

CRISPR Interference : Knock out putative targets to assess loss of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.